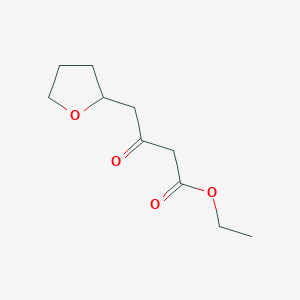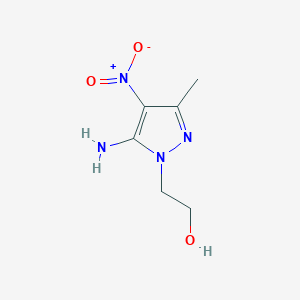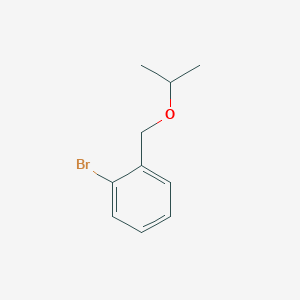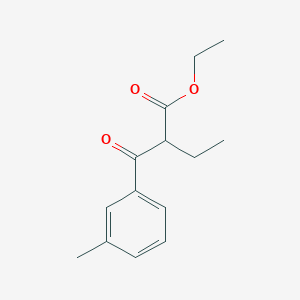
3-Brom-4-(2-Methoxyethoxy)anilin
Übersicht
Beschreibung
3-Bromo-4-(2-methoxyethoxy)aniline is a chemical compound with the CAS Number: 1250819-56-7 . It has a molecular weight of 246.1 and its IUPAC name is 3-bromo-4-(2-methoxyethoxy)aniline . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-(2-methoxyethoxy)aniline is 1S/C9H12BrNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-4-(2-methoxyethoxy)aniline is a liquid at room temperature . It has a molecular weight of 246.1 .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie ist 3-Brom-4-(2-Methoxyethoxy)anilin eine Verbindung von Interesse, da sie als Baustein für Pharmazeutika dienen kann. Ihre Brom- und Anilingruppen machen sie zu einem vielseitigen Vorläufer bei der Synthese verschiedener Pharmakandidaten. Sie könnte verwendet werden, um neue Therapeutika zu entwickeln, insbesondere im Bereich der zielgerichteten Wirkstoffabgabesysteme, bei denen Präzision und Stabilität entscheidend sind .
Materialwissenschaft
In der Materialwissenschaft ermöglicht die einzigartige Struktur dieser Verbindung ihre Einarbeitung in fortschrittliche Materialien. Sie könnte bei der Entwicklung neuartiger Polymere mit spezifischen Eigenschaften eingesetzt werden, wie z. B. erhöhte Widerstandsfähigkeit gegen Abbau oder verbesserte thermische Stabilität. Auch eine Anwendung bei der Herstellung funktionalisierter Oberflächen zur Verbesserung der Haftung in Verbundwerkstoffen ist eine Möglichkeit .
Chemische Synthese
This compound: dient als wertvolles Zwischenprodukt in der organischen Synthese. Seine Reaktivität mit verschiedenen Nukleophilen und Elektrophilen macht es geeignet für den Aufbau komplexer Moleküle. Es kann in mehrstufigen Synthesestrategien eingesetzt werden, was möglicherweise zur Herstellung neuer Verbindungen mit einzigartigen chemischen Eigenschaften führt .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in chromatographischen Verfahren und spektrophotometrischen Analysen eingesetzt werden. Seine eindeutigen spektralen Eigenschaften ermöglichen seinen Einsatz bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden, wodurch genaue und zuverlässige Messungen von Analyten gewährleistet werden .
Biowissenschaften
In der biowissenschaftlichen Forschung könnte This compound eine Rolle in molekularbiologischen Studien spielen, insbesondere bei der Modifikation von Biomolekülen. Es könnte verwendet werden, um Peptide oder Proteine zu markieren, was die Untersuchung biologischer Prozesse auf molekularer Ebene unterstützt. Sein Potenzial in Biokonjugationstechniken ist ein Bereich von großem Interesse .
Umweltstudien
Die Umweltbelastung durch Chemikalien wie This compound ist ein kritischer Studienbereich. Die Forschung könnte sich auf ihre Abbaubarkeit, Toxizität und langfristige Auswirkungen auf Ökosysteme konzentrieren. Das Verständnis seines Verhaltens in der Umwelt ist entscheidend für die Entwicklung nachhaltiger Praktiken und die Minderung potenzieller Risiken .
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)anilineA is not well understood. It is believed to work by acting as a catalyst in chemical reactions and by acting as a reagent in organic synthesis. It is also believed to act as a solvent in the synthesis of polymers and to act as a reactant in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-(2-methoxyethoxy)anilineA are not well understood. It has been reported to be relatively non-toxic and non-carcinogenic, but there is limited information available on its effects on humans. It is believed to be safe for use in laboratory experiments, but it should be handled with care, as it can be corrosive and may irritate the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 3-Bromo-4-(2-methoxyethoxy)anilineA in laboratory experiments is that it is simple and cost-effective to synthesize. Additionally, it is relatively non-toxic and non-carcinogenic, making it safe for use in laboratory experiments. The primary limitation of using 3-Bromo-4-(2-methoxyethoxy)anilineA in laboratory experiments is that its mechanism of action is not well understood, making it difficult to predict the outcome of experiments involving the compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Bromo-4-(2-methoxyethoxy)anilineA. These include further exploration of its mechanism of action, further research into its biochemical and physiological effects, and exploration of its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted into its potential uses as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a solvent in the synthesis of polymers. Finally, further research could be conducted into its potential uses in the development of new drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHWSDWKNFALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250819-56-7 | |
| Record name | 3-bromo-4-(2-methoxyethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















